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Compound of Interest

Compound Name: Ethyl 2,4,5-trifluorobenzoylacetate

Cat. No.: B153913 Get Quote

An In-depth Technical Guide to Ethyl 2,4,5-
trifluorobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 2,4,5-trifluorobenzoylacetate is a fluorinated aromatic β-ketoester of significant interest

in synthetic organic chemistry. Its unique electronic properties, stemming from the trifluorinated

phenyl ring, make it a valuable intermediate in the synthesis of various high-value molecules,

particularly in the pharmaceutical and agrochemical industries. This technical guide provides a

comprehensive overview of its chemical structure, properties, a probable synthesis method,

and its notable applications, with a focus on its role as a key building block for fluoroquinolone

antibiotics.

Chemical Structure and Identification
Ethyl 2,4,5-trifluorobenzoylacetate is characterized by a central β-ketoester functionality

attached to a 2,4,5-trifluorophenyl group.
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Identifier Value

IUPAC Name
ethyl 3-oxo-3-(2,4,5-

trifluorophenyl)propanoate[1]

CAS Number 98349-24-7[1]

Molecular Formula C₁₁H₉F₃O₃[1]

Molecular Weight 246.18 g/mol [2]

Canonical SMILES CCOC(=O)CC(=O)C1=CC(=C(C=C1F)F)F[1]

InChI Key OTCJYVJORKMTHX-UHFFFAOYSA-N[1]

Physicochemical Properties
This compound is typically an off-white crystalline powder.[2] A summary of its key physical and

chemical properties is presented below.

Property Value Source

Melting Point 66-68 °C [2]

Boiling Point 92 °C at 0.08 Torr [2]

Density (Predicted) 1.319 ± 0.06 g/cm³ [2]

pKa (Predicted) 10.26 ± 0.50 [2]

Solubility Soluble in Toluene [2]

Storage Temperature
2-8°C under inert gas

(Nitrogen or Argon)
[2]

Synthesis
While a specific, detailed experimental protocol for the synthesis of Ethyl 2,4,5-
trifluorobenzoylacetate is not readily available in the surveyed literature, a probable and

widely practiced method for the synthesis of β-ketoesters is the Claisen condensation. This
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reaction involves the condensation of an ester with an enolizable carbonyl compound in the

presence of a strong base.

A likely synthetic route for Ethyl 2,4,5-trifluorobenzoylacetate involves the Claisen

condensation of ethyl acetate with an appropriate 2,4,5-trifluorobenzoyl derivative, such as

ethyl 2,4,5-trifluorobenzoate or 2,4,5-trifluorobenzoyl chloride. A plausible experimental protocol

based on the synthesis of a structurally similar compound, ethyl 3-(3-chloro-2,4,5-

trifluorophenyl)-3-oxopropanoate, is outlined below.[3]

Probable Experimental Protocol: Claisen Condensation
Reactants:

Ethyl 2,4,5-trifluorobenzoate

Ethyl acetate

Sodium ethoxide (or another strong base like sodium hydride)

Anhydrous ethanol (as solvent)

Dilute acid (for workup, e.g., hydrochloric acid or sulfuric acid)

Procedure:

A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried reaction

vessel under an inert atmosphere (e.g., nitrogen or argon).

Ethyl acetate is added to the basic solution, and the mixture is stirred to form the enolate of

ethyl acetate.

Ethyl 2,4,5-trifluorobenzoate is then added dropwise to the reaction mixture at a controlled

temperature (typically cooled in an ice bath to manage the exothermic reaction).

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for several hours to ensure the completion of the condensation.
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The reaction is then quenched by pouring it into a mixture of ice and a dilute acid to

neutralize the base and protonate the resulting β-ketoester enolate.

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl

acetate).

The combined organic layers are washed with brine, dried over an anhydrous drying agent

(e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced

pressure.

The crude product can be purified by techniques such as recrystallization or column

chromatography to yield pure Ethyl 2,4,5-trifluorobenzoylacetate.

Spectral Data (Predicted)
As experimental spectral data for Ethyl 2,4,5-trifluorobenzoylacetate is not widely available,

this section provides predicted spectral characteristics based on its structure. These predictions

are valuable for the identification and characterization of the compound.

¹H NMR Spectroscopy (Predicted)
Ethyl group (-CH₂CH₃): A triplet at approximately 1.2-1.4 ppm (3H) corresponding to the

methyl protons, and a quartet at around 4.1-4.3 ppm (2H) for the methylene protons.

Methylene group (-COCH₂CO-): A singlet at approximately 3.5-4.0 ppm (2H). The chemical

shift of this peak can be variable due to keto-enol tautomerism.

Aromatic protons: Two signals in the aromatic region (around 7.0-8.0 ppm), each integrating

to 1H. These would likely appear as complex multiplets due to fluorine-hydrogen coupling.

¹³C NMR Spectroscopy (Predicted)
Ethyl group (-CH₂CH₃): A signal around 14 ppm for the methyl carbon and a signal around

61 ppm for the methylene carbon.

Methylene group (-COCH₂CO-): A signal around 45-50 ppm.
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Keto and Ester Carbonyls: Two signals in the downfield region, typically between 165-200

ppm.

Aromatic carbons: Multiple signals in the aromatic region (around 105-160 ppm), with their

chemical shifts and splitting patterns influenced by the fluorine substituents (carbon-fluorine

coupling).

Infrared (IR) Spectroscopy (Predicted)
C=O stretching (ester): A strong absorption band around 1735-1750 cm⁻¹.

C=O stretching (ketone): A strong absorption band around 1680-1715 cm⁻¹.

C-F stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.

Aromatic C=C stretching: Bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (Predicted)
Molecular Ion (M⁺): A peak at m/z = 246.

Major Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z

= 201. Loss of the ethyl group (-C₂H₅) to give a fragment at m/z = 217. A prominent peak

corresponding to the 2,4,5-trifluorobenzoyl cation at m/z = 159.

Applications in Drug Development
Ethyl 2,4,5-trifluorobenzoylacetate is a crucial intermediate in the synthesis of several

important pharmaceutical compounds, most notably fluoroquinolone antibiotics.

Synthesis of Fluoroquinolone Antibiotics
This compound serves as a key starting material for the construction of the quinolone core.

One prominent example is its use in the synthesis of Sitafloxacin, a broad-spectrum

fluoroquinolone antibiotic.
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The general synthetic strategy involves the reaction of Ethyl 2,4,5-trifluorobenzoylacetate
with a trialkyl orthoformate (e.g., triethyl orthoformate) to form an enol ether. This intermediate

is then reacted with a primary amine, which displaces the alkoxy group. Subsequent

intramolecular cyclization under basic conditions leads to the formation of the core quinolone

ring system.[3]

Ethyl 2,4,5-trifluorobenzoylacetate Reaction with
Triethyl orthoformate Enol Ether Intermediate Reaction with

Primary Amine (R-NH2) Amino Acrylate Intermediate Intramolecular
Cyclization (Base) Fluoroquinolone Core Structure Sitafloxacin (and other fluoroquinolones)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b153913?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

